molecular formula C22H20N6O2 B2566207 N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(3,4-dimethylphenyl)pteridine-2,4-diamine CAS No. 946349-06-0

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(3,4-dimethylphenyl)pteridine-2,4-diamine

Cat. No. B2566207
CAS RN: 946349-06-0
M. Wt: 400.442
InChI Key: RLSGFZVWAALSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(3,4-dimethylphenyl)pteridine-2,4-diamine, commonly known as "Pteridine" is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. It is a potent inhibitor of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA, RNA, and proteins. Due to its unique properties, Pteridine has found numerous applications in scientific research.

Scientific Research Applications

Anticancer Activity

This compound has been found to have potential anticancer activity. It has been shown to be efficacious in tumor cells experiencing glucose starvation . This is particularly interesting because glucose levels inside solid tumors are low as compared with normal surrounding tissue, forcing tumor cells to reprogram their metabolism to adapt to such low glucose conditions .

Inhibition of Mitochondrial Membrane Potential

In line with the known dependence of glucose-starved cells on the mitochondria, this compound inhibits mitochondrial membrane potential . This suggests that it could be used to target the mitochondria of cancer cells, which are known to be dependent on mitochondria under glucose starvation .

Design and Synthesis of Anticancer Molecules

This compound has been used in the design and synthesis of anticancer molecules. A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles .

Selectivity Between Cancer Cells and Normal Cells

Data obtained from studies on this compound revealed that it exhibited good selectivity between cancer cells and normal cells . This is an important characteristic for any potential anticancer drug, as it means that the drug could potentially kill cancer cells without harming normal cells .

Induction of Cell Cycle Arrest and Apoptosis

Further mechanistic studies revealed that this compound caused cell cycle arrest at the S phase and induced apoptosis in cancer cells . This suggests that it could be used to disrupt the growth and proliferation of cancer cells .

Potential Template for Further Optimization

These 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(3,4-dimethylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-13-3-5-16(9-14(13)2)26-21-19-20(24-8-7-23-19)27-22(28-21)25-11-15-4-6-17-18(10-15)30-12-29-17/h3-10H,11-12H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSGFZVWAALSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(3,4-dimethylphenyl)pteridine-2,4-diamine

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